N-(2-ethylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-2-15-7-3-4-8-17(15)20-18(23)14-21-13-16(9-10-19(21)24)27(25,26)22-11-5-6-12-22/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFUXHNLCSBATD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide, a compound with a complex molecular structure, has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H23N3O4S. Its structure features a pyrrolidine ring and a dihydropyridine moiety, contributing to its biological activity. The compound is classified as an acetamide derivative, which often exhibits significant pharmacological properties.
Anticonvulsant Properties
Research indicates that derivatives of pyridine and related compounds exhibit anticonvulsant activity. In particular, compounds similar to this compound have shown promise in treating epilepsy. For example, the compound perampanel, a noncompetitive antagonist of AMPA-type glutamate receptors, demonstrated potent anticonvulsant effects in both in vitro and in vivo models with an IC50 of 60 nM and a minimum effective dose of 2 mg/kg in seizure models .
The mechanism by which this class of compounds exerts its effects primarily involves modulation of glutamatergic neurotransmission. By acting as antagonists at AMPA receptors, these compounds can inhibit excessive neuronal excitation that leads to seizures . This mechanism is critical in the context of epilepsy and other neurological disorders where dysregulation of glutamate signaling is implicated.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Anticonvulsant Activity : A study highlighted the anticonvulsant potential of pyridine derivatives in maximal electroshock seizure (MES) models. Compounds were tested at various dosages (30, 100, and 300 mg/kg), revealing significant anticonvulsant effects at higher concentrations .
- Neuroprotective Effects : Another investigation into the neuroprotective properties of similar compounds indicated that they could elevate levels of gamma-aminobutyric acid (GABA), a neurotransmitter involved in reducing neuronal excitability throughout the nervous system. This elevation suggests potential therapeutic applications in neurodegenerative diseases .
- Structure-Activity Relationship (SAR) : Research into the SAR of pyridine derivatives has elucidated how modifications to the chemical structure can enhance biological activity. For instance, specific substitutions on the aromatic rings significantly impacted the potency against AMPA receptors .
Comparative Analysis of Biological Activity
Comparison with Similar Compounds
Table 1: Comparison of Sulfonyl Substituents
*Estimated based on structural comparison.
Aromatic Acetamide Substituent Effects
The 2-ethylphenyl group in the target compound contrasts with substituents in analogs:
- 4-Chlorophenylmethyl (): The electron-withdrawing chlorine substituent in N-[(4-chlorophenyl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide (MW: 423.9) increases polarity and may influence halogen-bonding interactions .
- Dihydrobenzodioxin (): The fused oxygen-containing ring in N-(2,3-dihydro-1,4-benzodioxin-6-yl) analog introduces additional hydrogen-bond acceptors, which could improve aqueous solubility but complicate synthetic accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
